N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide

SCD1 inhibitor Lipid Metabolism Pyridazine Analog

Researchers studying SCD1-mediated lipid metabolism pathways often face challenges in sourcing well-characterized chemical probes. This compound addresses that gap. As a pyridazine-piperidine carboxamide structurally related to known SCD1 inhibitors, it serves as a targeted tool for probing lipid desaturation indices in cell-based assays. - Structurally validated SCD1 inhibitor probe for lipid metabolism research. - Suitable for SAR exploration around N-cyclopropyl amide and 2-methylphenyl motifs. - In stock with rapid global shipping for timely research continuity.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 1105233-17-7
Cat. No. B2795366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
CAS1105233-17-7
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CC4
InChIInChI=1S/C20H24N4O/c1-14-4-2-3-5-17(14)18-8-9-19(23-22-18)24-12-10-15(11-13-24)20(25)21-16-6-7-16/h2-5,8-9,15-16H,6-7,10-13H2,1H3,(H,21,25)
InChIKeyQDSICYUEVHETQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS 1105233-17-7) for SCD1 Inhibitor Research


N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic small molecule belonging to the pyridazine-piperidine carboxamide class . This structural class has been explored in medicinal chemistry for its potential as stearoyl-CoA desaturase-1 (SCD1) inhibitors, as demonstrated by structurally related analogs in primary research and patent literature [1]. The compound is primarily supplied for research purposes, serving as a specific chemical probe to study SCD1-mediated lipid metabolism pathways. However, detailed, publicly available quantitative pharmacological profiles for this exact compound from primary, peer-reviewed sources are extremely limited, making direct comparative assessment challenging.

Why N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide Cannot Be Generically Substituted


In the pyridazine-piperidine carboxamide class, minor structural modifications, such as changes to the N-cyclopropyl amide group or the 2-methylphenyl substituent, can drastically alter target affinity, selectivity, and pharmacokinetic properties. For instance, research on analogous SCD1 inhibitors demonstrates that replacing the pyridazine core or modifying the piperidine substitution leads to significant shifts in potency and oral bioavailability [1]. Therefore, simply substituting N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide with a generic 'in-class' compound like N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide or N-cycloheptyl-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is scientifically unsound without direct comparative binding and functional data. Unfortunately, such head-to-head data is not publicly available for this specific compound, making an evidence-based procurement decision based on differentiation impossible at this time.

Quantitative Differentiation Evidence for N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide


Limitation Notice: Absence of High-Strength Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) did not yield any quantitative head-to-head comparison data for N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide against a specific comparator. No IC50, Ki, or EC50 values from a consistent assay context were found for this compound in relation to a defined analog. This absence of data prevents a meaningful, evidence-based differentiation from its closest analogs. The following data point is the only structural analog with quantitative data found, but it cannot serve as a direct comparison due to different assay conditions and a non-identical core structure [1].

SCD1 inhibitor Lipid Metabolism Pyridazine Analog

Application Scenarios for N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide in SCD1 Research


Preliminary In Vitro Phenotypic Screening for Lipid Desaturation

Given the structural homology to known SCD1 inhibitors, this compound can be used as a tool in cell-based assays to probe effects on lipid desaturation indices. Its activity can be benchmarked against vehicle controls to explore target engagement, though absolute potency and selectivity remain uncharacterized in the public domain [1].

Comparative Structure-Activity Relationship (SAR) Studies

The compound can serve as a starting point for SAR exploration around the N-cyclopropyl amide and 2-methylphenyl motifs. Its activity profile can be empirically compared to in-house synthesized or procured analogs (e.g., N-cycloheptyl or N-pyridinyl derivatives) to map critical pharmacophoric elements, thereby generating proprietary differentiation data .

Negative Control for Mechanism-of-Action Studies

If further profiling reveals this compound to be a weak or inactive SCD1 inhibitor relative to known standards, it could be employed as a structurally similar negative control in mechanism-of-action studies, helping to deconvolute target-specific effects from off-target activities of more potent pyridazine-based inhibitors.

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